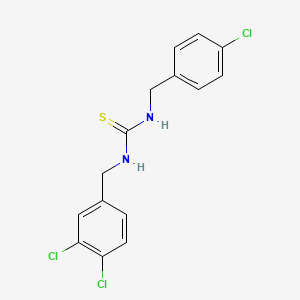
N,N'-bis(2,3-dichlorophenyl)terephthalamide
Übersicht
Beschreibung
N,N'-bis(2,3-dichlorophenyl)terephthalamide (also known as BDDT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a derivative of terephthalic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BDDT is not fully understood, but it is believed to involve the interaction of the compound with electron-accepting molecules such as fullerenes and metal oxides. BDDT has been found to form stable charge-transfer complexes with these molecules, leading to improved charge transport in electronic devices.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of BDDT, but some studies have suggested that the compound may have potential applications in the treatment of certain diseases. For example, BDDT has been found to exhibit anti-cancer activity in vitro, possibly due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BDDT has several advantages for use in lab experiments, including its high purity and stability, as well as its excellent solubility in common organic solvents. However, the compound is highly toxic and must be handled with care. In addition, its high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on BDDT, including:
1. Further studies on the mechanism of action of BDDT, particularly its interactions with electron-accepting molecules.
2. Development of new synthesis methods for BDDT that are more efficient and cost-effective.
3. Investigation of the potential applications of BDDT in other scientific fields, such as catalysis and energy storage.
4. Studies on the toxicity and environmental impact of BDDT, particularly in the context of its potential use in electronic devices.
Conclusion
In conclusion, BDDT is a promising compound that has potential applications in various scientific fields. Its excellent electron-transporting properties make it a promising candidate for use in electronic devices, while its anti-cancer activity suggests that it may have potential applications in the treatment of certain diseases. Further research is needed to fully understand the mechanism of action of BDDT and its potential applications in other scientific fields.
Wissenschaftliche Forschungsanwendungen
BDDT has been studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and materials science. BDDT has been found to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic electronic devices such as field-effect transistors and solar cells.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(2,3-dichlorophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-3-1-5-15(17(13)23)25-19(27)11-7-9-12(10-8-11)20(28)26-16-6-2-4-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQPYHRMQUVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4792527.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4792535.png)
![N-[2-(cyclohexylthio)ethyl]-3-phenylacrylamide](/img/structure/B4792550.png)
![3-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4792562.png)
![4-[(2-bromophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4792571.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4792590.png)
![N-(2-isopropyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4792594.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4792612.png)

![N-1,3-benzodioxol-5-yl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4792619.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(ethoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4792633.png)